molecular formula C18H12Cl2N2O3 B2529513 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 852868-53-2

2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2529513
CAS No.: 852868-53-2
M. Wt: 375.21
InChI Key: ZKPFBPLMQUQQSU-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic chalcone-derivative research compound offered for investigative purposes. The 1,4-benzodioxan moiety, present in this molecule, is a recognized scaffold in medicinal chemistry and has been associated with biological activity against neurological targets. Specifically, research indicates that 1,4-benzodioxan-substituted chalcones can act as potent and selective inhibitors of the monoamine oxidase B (MAO-B) enzyme . These inhibitors are investigated for their potential to enhance dopamine levels in the brain and reduce oxidative stress, making them candidates for the study of neurodegenerative diseases such as Parkinson's and Alzheimer's . As a chalcone, the compound features an α,β-unsaturated ketone system, which can function as a Michael acceptor, potentially allowing for reversible, competitive inhibition of enzyme targets . This product is strictly for laboratory research and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying all specifications and applications prior to use.

Properties

IUPAC Name

2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-13-2-3-14(20)15(9-13)22-18(23)12(10-21)7-11-1-4-16-17(8-11)25-6-5-24-16/h1-4,7-9H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFBPLMQUQQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H12Cl2N2O3
  • Molecular Weight : 375.21 g/mol
  • IUPAC Name : 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
  • CAS Number : 852868-53-2

Biological Activity Overview

Research indicates that compounds with a similar structure to 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant inhibitory effects against various bacterial and fungal strains. The presence of the cyano and dichlorophenyl groups may enhance these effects through increased lipophilicity and interaction with microbial membranes .
  • Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory potential. For instance, (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant reductions in pro-inflammatory cytokines in vitro and in vivo . This suggests that 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide may also exhibit similar properties.

Synthesis Methods

The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multicomponent reactions (MCRs). These methods allow for the efficient assembly of complex molecules from multiple precursors in a single step. The synthetic pathway often includes:

  • Formation of the Benzodioxin Core : This involves cyclization reactions using suitable starting materials.
  • Introduction of the Cyano Group : This can be achieved through nucleophilic substitution reactions or by using cyanide sources.
  • Coupling with Dichlorophenyl Moiety : The final step typically involves coupling reactions that link the dichlorophenyl group to the core structure.

Research Findings

A variety of studies have been conducted to assess the biological activity of related compounds. Below is a summary table highlighting key findings from recent research:

Study ReferenceCompound TestedBiological ActivityKey Findings
(E)-2-cyano-N,3-diphenylacrylamideAnti-inflammatorySignificant reduction in IL-1β and TNFα production; effective in CFA-induced edema models.
2-cyano-N-(2,5-dichlorophenyl)acetamideAntimicrobialExhibited strong inhibitory effects against bacterial strains; promising for therapeutic applications.
Various cyano derivativesAntifungalShowed encouraging efficacy against fungal pathogens; potential for new antifungal agents.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Anti-inflammatory Activity : In a study involving CFA-induced paw edema in rats, administration of related compounds resulted in a significant reduction of edema comparable to dexamethasone controls .
  • Antimicrobial Efficacy : A series of tests demonstrated that derivatives similar to 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and molecular features of the target compound with analogs identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (Target) 2,5-dichlorophenyl, 2,3-dihydro-1,4-benzodioxin-6-yl C₁₉H₁₃Cl₂N₂O₃ 396.23 Not provided Reference compound.
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamine 3-chloro-4-hydroxy-5-methoxyphenyl, 2,3-dihydro-1,4-benzodioxin-6-yl C₁₉H₁₆ClN₃O₄ 385.80 1030747-36-4 Amine instead of amide; additional hydroxyl and methoxy groups on the aryl substituent .
(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide 4-hydroxyphenyl, 2,3-dihydro-1,4-benzodioxin-6-yl C₁₈H₁₄N₂O₄ 322.30 863421-71-0 Lacks chlorine substituents; features a hydroxyl group on the phenyl ring .
2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide 3,5-dimethylpyrazol-4-yl, 7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl C₁₈H₁₆N₄O₄ 368.35 1241292-87-4 Nitro group on benzodioxin; pyrazolyl substituent replaces dichlorophenyl .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2-methoxypyridin-3-amine, 3-[(dimethylamino)methyl]phenyl, dihydrobenzodioxinyl C₂₃H₂₅N₃O₃ 391.46 2306268-61-9 Pyridine core; dimethylaminomethylphenyl substituent; lacks cyanoenamide backbone .

Key Observations from Structural Comparisons

The nitro-substituted benzodioxin in CAS 1241292-87-4 may increase oxidative stability but reduce solubility .

Biological Relevance: The dimethylaminomethylphenyl group in CAS 2306268-61-9 could improve membrane permeability due to its tertiary amine, a feature absent in the target compound .

Synthetic Utility: The cyanoenamide backbone is conserved across most analogs, indicating its versatility as a Michael acceptor or electrophilic warhead in organic synthesis .

Q & A

Basic: What are the common synthetic routes for 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key steps include:

  • Substitution reactions : Alkaline conditions for coupling aryl halides with heterocyclic alcohols (e.g., 2-pyridinemethanol) to form intermediates .
  • Reduction : Acidic reduction (e.g., iron powder) of nitro groups to amines .
  • Condensation : Use of condensing agents (e.g., DCC or EDC) to link cyanoacetamide derivatives with substituted anilines .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
    Methodological Note : Optimize stoichiometry and temperature to minimize side products. Purity is validated via HPLC (>98%) .

Advanced: How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

Answer:
Yield optimization requires addressing:

  • Catalyst selection : Triethylamine or DMAP improves condensation efficiency by activating cyano groups .
  • Temperature control : Maintain 60–80°C for substitution reactions to balance kinetics and side-product formation .
  • Workup protocols : Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates .
    Data Example :
ConditionYield (%)Purity (HPLC)
Without catalyst4585
With triethylamine7896
With DMAP8298

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~450–460 m/z).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) .
    Methodological Note : Use deuterated DMSO for NMR solubility due to the compound’s hydrophobicity .

Advanced: How can structural ambiguities in the benzodioxin moiety be resolved?

Answer:
Advanced strategies include:

  • X-ray crystallography : Single-crystal analysis to confirm dihydrobenzodioxin ring conformation .
  • NOESY NMR : Correlate spatial proximity of protons in the benzodioxin and dichlorophenyl groups.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers .
    Case Study : Discrepancies in dihedral angles between crystallography (85°) and DFT (78°) suggest solvent effects during crystallization .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:
Common assays include:

  • Antioxidant activity : DPPH radical scavenging (IC50 < 50 µM indicates potency) .
  • Anti-inflammatory : COX-2 inhibition assays (compare to celecoxib as control) .
  • Cytotoxicity : MTT assay on HEK-293 or RAW 264.7 cells to assess safety margins .
    Methodological Note : Use DMSO stocks (<0.1% v/v) to avoid solvent interference .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:
Address contradictions via:

  • Dose-response validation : Ensure linearity in IC50 curves (R² > 0.95) .
  • Metabolic stability : Test compound degradation in PBS or serum (e.g., t1/2 < 2 hrs suggests instability) .
  • Epistatic analysis : Link bioactivity to specific substituents (e.g., 2,5-dichlorophenyl enhances COX-2 affinity) .
    Example : A study reporting low antioxidant activity may have used non-optimized DMSO concentrations, masking true efficacy .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 (binding energy < −8 kcal/mol suggests high affinity) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : Use SwissADME to assess permeability (e.g., LogP ~3.5 indicates moderate blood-brain barrier penetration) .

Basic: How should researchers handle stability issues during storage?

Answer:

  • Storage conditions : −20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Lyophilization : For long-term storage, lyophilize as a citrate salt (≥95% recovery post-reconstitution) .
  • Stability monitoring : Quarterly HPLC checks to detect degradation peaks (e.g., hydrolysis of cyano groups) .

Advanced: What methodologies elucidate the compound’s degradation pathways?

Answer:

  • Forced degradation studies : Expose to heat (40°C), UV light, and acidic/basic conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed cyano → carboxylic acid derivatives) .
  • Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf life .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Electron-withdrawing groups : Replace 2,5-dichlorophenyl with trifluoromethyl to enhance electrophilicity .
  • Benzodioxin modifications : Introduce methyl groups at the 3-position to improve metabolic stability .
  • Pharmacophore mapping : Overlay active derivatives to identify critical hydrogen-bonding motifs .

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